molecular formula C19H24N4O2 B11028339 3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11028339
M. Wt: 340.4 g/mol
InChI Key: CVVJUQXOFIECPG-UHFFFAOYSA-N
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Description

3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, a methoxyphenyl group, and a tetrahydro-pyrimido-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Ethyl Group: The ethyl group can be added via an alkylation reaction, where an appropriate alkyl halide reacts with a nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.

    Formation of the Tetrahydro-Pyrimido-Triazinone Core: The core structure can be synthesized through a series of cyclization reactions, starting from appropriate precursors such as amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate specific biochemical pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-7-ethyl-1-(2-hydroxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 3-cyclopropyl-7-ethyl-1-(2-chlorophenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H24N4O2/c1-4-15-13(2)20-19-22(16-7-5-6-8-17(16)25-3)11-21(14-9-10-14)12-23(19)18(15)24/h5-8,14H,4,9-12H2,1-3H3

InChI Key

CVVJUQXOFIECPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)C3CC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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